7.5-Fold Higher Bioavailability vs. Quercetin Enhances In Vivo Potential
Taxifolin (dihydroquercetin) demonstrates significantly higher oral bioavailability than quercetin, a critical factor for its in vivo efficacy. In pharmacokinetic studies, taxifolin exhibited an oral bioavailability of 10–15%, compared to quercetin's markedly poor bioavailability of approximately 2% [1]. This represents a quantified difference of a 5- to 7.5-fold increase in systemic exposure, making taxifolin a more reliable and potent active ingredient for oral supplements.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 10–15% |
| Comparator Or Baseline | Quercetin: ~2% |
| Quantified Difference | 5- to 7.5-fold higher |
| Conditions | Rat and human plasma studies following oral administration |
Why This Matters
This is the single most critical differentiator for procurement; for any oral application, a 7.5-fold increase in bioavailability means that a 100 mg dose of taxifolin may provide systemic exposure equivalent to 750 mg of quercetin, directly impacting cost-effectiveness and biological outcome.
- [1] Botanical Cube Inc. (2025). Is dihydroquercetin the same as quercetin? Technical Bulletin. View Source
